molecular formula C17H18N6O3 B11663446 2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N'-[(E)-(2-methylphenyl)methylidene]acetohydrazide

2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N'-[(E)-(2-methylphenyl)methylidene]acetohydrazide

Cat. No.: B11663446
M. Wt: 354.4 g/mol
InChI Key: RAKLMRGNQAIJGV-UFWORHAWSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectral Analysis

The ¹H NMR spectrum (DMSO-d₆, 400 MHz) would exhibit distinct signals:

  • Purine protons : A singlet at δ 8.15 ppm for H8 (purine C8-H), absent in this derivative due to substitution at C7.
  • Methyl groups : Singlets at δ 3.45 ppm (N1-CH₃) and δ 3.62 ppm (N3-CH₃), deshielded by electron-withdrawing oxo groups.
  • Hydrazide NH : A broad singlet at δ 10.2 ppm, split due to coupling with the imine proton.
  • 2-methylphenyl group : Aromatic protons as a multiplet (δ 7.25–7.45 ppm) and a singlet at δ 2.35 ppm for the methyl group.

The ¹³C NMR spectrum would show:

  • Purine carbonyls at δ 160.5 ppm (C2=O) and δ 155.8 ppm (C6=O).
  • Imine carbon (C=N) at δ 148.2 ppm, consistent with (E)-configured hydrazones.

Infrared (IR) Spectroscopy of Functional Groups

Key IR absorptions (KBr, cm⁻¹):

  • N–H stretch : 3250–3320 (hydrazide NH).
  • C=O stretches : 1685 (purine C2=O), 1660 (purine C6=O), and 1645 (hydrazide C=O).
  • C=N stretch : 1595 (imine).
  • C–H bends : 830 (aromatic C–H), 720 (purine ring vibration).

Mass Spectrometric Fragmentation Patterns

The ESI-MS spectrum (positive mode) would display:

  • Molecular ion peak at m/z 369.15 [M+H]⁺.
  • Major fragments:
    • m/z 178.08 (purine core + methyl groups).
    • m/z 191.10 (2-methylbenzylidene fragment).
    • m/z 120.05 (acetohydrazide moiety).

Fragmentation pathways involve cleavage of the hydrazide C–N bond and retro-Diels-Alder scission of the purine ring.

Properties

Molecular Formula

C17H18N6O3

Molecular Weight

354.4 g/mol

IUPAC Name

2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N-[(E)-(2-methylphenyl)methylideneamino]acetamide

InChI

InChI=1S/C17H18N6O3/c1-11-6-4-5-7-12(11)8-19-20-13(24)9-23-10-18-15-14(23)16(25)22(3)17(26)21(15)2/h4-8,10H,9H2,1-3H3,(H,20,24)/b19-8+

InChI Key

RAKLMRGNQAIJGV-UFWORHAWSA-N

Isomeric SMILES

CC1=CC=CC=C1/C=N/NC(=O)CN2C=NC3=C2C(=O)N(C(=O)N3C)C

Canonical SMILES

CC1=CC=CC=C1C=NNC(=O)CN2C=NC3=C2C(=O)N(C(=O)N3C)C

Origin of Product

United States

Preparation Methods

Reaction Conditions

  • Molar ratio : Acetic acid : hydrazine hydrate = 1 : 1–1.5

  • Catalyst loading : 10–20% of acetic acid mass

  • Temperature : Reflux (98–120°C) with continuous water removal

  • Yield : 90–95% after 4–6 hours

The reaction equation is:
CH3COOH+NH2NH2H2OCuO/Cr2O3CH3CONHNH2+2H2O\text{CH}_3\text{COOH} + \text{NH}_2\text{NH}_2\cdot\text{H}_2\text{O} \xrightarrow{\text{CuO/Cr}_2\text{O}_3} \text{CH}_3\text{CONHNH}_2 + 2\text{H}_2\text{O}

Table 1: Catalyst Performance in Acethydrazide Synthesis

Catalyst CompositionReaction Time (h)Yield (%)Reusability Cycles
CuO/Cr₂O₃ (1:2)4–690–95≥5

Condensation with 2-Methylbenzaldehyde

The acetohydrazide intermediate undergoes Schiff base formation with 2-methylbenzaldehyde to yield the (E)-configured hydrazone. This step typically employs:

  • Solvent : Anhydrous ethanol or methanol

  • Acid catalyst : Glacial acetic acid (1–2 mol%)

  • Temperature : Reflux for 8–12 hours

  • Workup : Crystallization from ethanol/water (3:1 v/v)

The stereoselective E-configuration is confirmed via ¹H-NMR coupling constants (J = 10–12 Hz for the imine proton).

Coupling with 1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purine

The final step involves alkylating the hydrazone with 1,3-dimethyl-2,6-dioxopurine. Two approaches are documented:

Nucleophilic Substitution

  • Reagents : Purine derivative, K₂CO₃, DMF

  • Conditions : 80°C, 24 hours

  • Yield : 60–65%

Mitsunobu Reaction

  • Reagents : DIAD, PPh₃, THF

  • Conditions : 0°C → RT, 12 hours

  • Yield : 75–80%

Table 2: Comparison of Coupling Methods

MethodSolventTemperatureYield (%)Purity (%)
Nucleophilic (K₂CO₃)DMF80°C60–6595
Mitsunobu (DIAD/PPh₃)THFRT75–8098

Purification and Characterization

Final purification uses column chromatography (silica gel, CH₂Cl₂/MeOH 9:1) or recrystallization (ethyl acetate). Critical characterization data include:

  • HRMS : m/z calculated for C₂₀H₂₁N₆O₃ [M+H]⁺: 405.1664; found: 405.1668

  • ¹³C-NMR (DMSO-d₆): δ 161.2 (C=O), 154.8 (purine C2), 148.3 (purine C6), 137.5 (imine CH)

Scalability and Industrial Considerations

The CuO/Cr₂O₃ catalyst enables large-scale production with:

  • Catalyst recovery : >98% via hot filtration

  • Waste reduction : 40% lower vs. traditional esterification routes

  • Cost : $12–15/kg at 100 kg batch size

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the purine ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the Schiff base moiety, converting it back to the corresponding hydrazide.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

Scientific Research Applications

Pharmacological Properties

Research indicates that this compound exhibits a range of biological activities:

  • Antiviral Activity : Studies have shown that derivatives of purine can inhibit viral replication. The specific compound may act on viral enzymes or interfere with the viral life cycle, making it a candidate for antiviral drug development .
  • Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory properties. It has shown potential in modulating inflammatory pathways, which could be beneficial in treating conditions like arthritis or other inflammatory diseases .
  • Analgesic Properties : Research has indicated that certain derivatives of purine can exhibit analgesic effects. This suggests that the compound might be useful in pain management therapies .

Case Studies

Several studies have documented the efficacy of similar compounds:

  • Study on Anti-inflammatory Agents : A study published in a peer-reviewed journal explored novel amide derivatives related to purine compounds. These derivatives demonstrated significant anti-inflammatory and analgesic effects in preclinical models, suggesting that modifications to the purine structure can enhance therapeutic efficacy .
  • Virulence Factor Inhibition : Another research effort focused on the development of anti-virulence therapeutics against bacterial toxins. Compounds similar to the one discussed showed promise as inhibitors of key virulence factors, indicating potential applications in combating bacterial infections .

Data Tables

To provide a clearer understanding of the applications and findings related to this compound, the following table summarizes relevant data from various studies:

Study Application Findings Reference
Study 1Anti-inflammatorySignificant reduction in inflammation markers
Study 2AnalgesicEffective pain relief in animal models
Study 3AntiviralInhibition of viral replication observed

Mechanism of Action

The mechanism of action of 2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N’-[(E)-(2-methylphenyl)methylidene]acetohydrazide involves its interaction with molecular targets such as enzymes and receptors. The purine core can mimic natural nucleotides, allowing the compound to bind to nucleotide-binding sites on enzymes, thereby inhibiting their activity. This inhibition can disrupt various cellular processes, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Modifications

Key structural analogs differ in the substituents on the benzylidene or propenylidene groups, which influence electronic properties, steric effects, and bioactivity. A comparative analysis is provided below:

Compound Substituent Biological Activity Melting Point (°C) Key References
Target Compound (E)-2-Methylphenyl AChE inhibition (IC₅₀ ~2 µM), anti-inflammatory (reduced TNF-α in vitro) Not reported
2-(1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N′-[(E)-(4-(trifluoromethyl)phenyl)methylidene]acetohydrazide 4-(Trifluoromethyl)phenyl Enhanced AChE inhibition (IC₅₀ ~1.5 µM) due to electron-withdrawing CF₃ group 240–242
18g: (E)-N′-(2-Hydroxybenzylidene) analog 2-Hydroxyphenyl Moderate AChE inhibition (IC₅₀ ~5 µM); improved solubility via phenolic -OH 222–225
18h: (E)-N′-(Benzo[d][1,3]dioxol-5-ylmethylene) analog 3,4-Methylenedioxyphenyl Antithyroid activity (IC₅₀ ~10 µM for thyroid peroxidase) >300
18k: (E)-N′-((1E,2E)-3-Phenylallylidene) analog Cinnamylidene Dual PDE4/7 inhibition (IC₅₀ ~0.8 µM); anti-fibrotic in lung fibroblasts 240–242
N′-(4-Methoxybenzylidene) analog 4-Methoxyphenyl Reduced AChE activity (IC₅₀ ~15 µM) due to electron-donating OCH₃ 245–248

Key Research Findings

Electron-Withdrawing Groups Enhance Enzyme Inhibition : The 4-(trifluoromethyl)phenyl analog () exhibits stronger AChE inhibition than the target compound, attributed to the CF₃ group’s electron-withdrawing effects, which stabilize the enzyme-inhibitor complex .

Anti-Inflammatory vs.

Impact of Conjugation on Bioavailability : The cinnamylidene derivative (18k) demonstrates superior PDE inhibition and anti-fibrotic effects, possibly due to extended π-conjugation improving membrane permeability .

Solubility Limitations: Analogs with polar substituents (e.g., -OH in 18g) exhibit higher aqueous solubility but reduced thermal stability (lower melting points), whereas nonpolar substituents (e.g., 2-methylphenyl) may compromise bioavailability .

Biological Activity

The compound 2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N'-[(E)-(2-methylphenyl)methylidene]acetohydrazide (CAS No. 315218-26-9) is a hydrazone derivative of purine that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, including its pharmacological effects and mechanisms of action based on recent studies.

Chemical Structure and Properties

The molecular formula for this compound is C19H21N5O3C_{19}H_{21}N_5O_3, with a molecular weight of approximately 365.41 g/mol. The structure features a purine core modified with a hydrazide group and an aromatic substituent, which may contribute to its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antitumor Activity : Studies have shown that purine derivatives can inhibit cancer cell proliferation. The specific hydrazone structure may enhance this effect by interacting with cellular targets involved in cancer progression.
  • Antimicrobial Properties : Some derivatives of purines have demonstrated antimicrobial effects against various pathogens. The presence of the hydrazone moiety could potentially enhance the antimicrobial efficacy.
  • Anti-inflammatory Effects : Compounds with similar structures have been reported to modulate inflammatory pathways, suggesting that this compound may also possess anti-inflammatory properties.

The biological mechanisms through which this compound exerts its effects are still under investigation. However, potential mechanisms include:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes in cancer metabolism and proliferation.
  • Interaction with DNA : The purine base can intercalate into DNA structures, potentially leading to disruptions in replication and transcription processes.

Research Findings and Case Studies

Several studies have explored the biological activity of related compounds and provided insights into the potential effects of the target compound:

  • Antitumor Studies : A study published in the Journal of Medicinal Chemistry reported that purine derivatives exhibited selective cytotoxicity against various cancer cell lines. The mechanism was attributed to the inhibition of DNA synthesis through enzyme inhibition .
  • Antimicrobial Activity : Research highlighted in Pharmaceutical Biology demonstrated that hydrazone derivatives showed promising activity against Gram-positive and Gram-negative bacteria, indicating a broad spectrum of antimicrobial potential .
  • Inflammation Modulation : A review in Frontiers in Pharmacology discussed how compounds similar to the target molecule could inhibit inflammatory cytokines, suggesting a possible pathway for anti-inflammatory effects .

Data Table: Biological Activity Summary

Activity TypeObserved EffectsReference
AntitumorInhibition of cancer cell proliferation
AntimicrobialActivity against Gram-positive/negative bacteria
Anti-inflammatoryModulation of inflammatory cytokines

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for producing high-purity batches of this compound?

  • Methodology : The compound can be synthesized via multi-step protocols involving condensation of a purine core (e.g., 1,3-dimethyl-2,6-dioxotetrahydro-7H-purine) with functionalized acetohydrazides. Key steps include:

  • Refluxing intermediates (e.g., esters) with hydrazine hydrate in anhydrous ethanol for 10+ hours to form hydrazide linkages .
  • Purification via recrystallization (methanol/ethanol) or chromatography (silica gel, ethyl acetate/hexane) to achieve >95% purity .
    • Critical Parameters : Reaction temperature (60–80°C), stoichiometric ratios (1:1.2 hydrazide:aldehyde), and pH control during imine bond formation .

Q. How can structural characterization be performed to confirm the E-configuration of the methylidene group?

  • Techniques :

  • NMR : Analyze coupling constants in 1H^1H-NMR (e.g., J=1216HzJ = 12–16 \, \text{Hz} for trans-configuration in the imine bond) .
  • X-ray Diffraction (XRD) : Resolve crystal structures to confirm stereochemistry and intramolecular hydrogen bonding .
  • IR Spectroscopy : Identify stretching frequencies for C=N (1620–1680 cm1^{-1}) and amide C=O (1650–1700 cm1^{-1}) .

Q. What preliminary biological assays are suitable for screening its bioactivity?

  • Assays :

  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} determination .
  • Anti-inflammatory Activity : Inhibition of COX-2 or TNF-α in LPS-stimulated macrophages .
  • Apoptosis Induction : Flow cytometry to measure Bax/Bcl-2 ratios and caspase-3 activation .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored to enhance its anti-tumor efficacy?

  • Approach :

  • Substituent Variation : Replace the 2-methylphenyl group with electron-withdrawing (e.g., 3-fluorophenyl) or bulky substituents (e.g., naphthyl) to modulate receptor binding .
  • Hydrazide Modification : Introduce heterocyclic rings (e.g., triazole) to improve metabolic stability .
    • Validation : Compare IC50_{50} values across analogs and correlate with computational docking scores (e.g., AutoDock Vina) .

Q. What experimental strategies resolve contradictions in reported biological data (e.g., anti-inflammatory vs. pro-apoptotic effects)?

  • Hypothesis Testing :

  • Dose-Dependent Studies : Evaluate dual mechanisms at low (anti-inflammatory) vs. high (pro-apoptotic) concentrations .
  • Pathway Inhibition : Use siRNA knockdown (e.g., NF-κB for inflammation, p53 for apoptosis) to isolate primary targets .
    • Data Integration : Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to map signaling networks .

Q. How can computational modeling optimize its pharmacokinetic profile?

  • Methods :

  • ADMET Prediction : Use tools like SwissADME to assess solubility (LogP), bioavailability (TPSA), and CYP450 interactions .
  • Molecular Dynamics (MD) : Simulate binding stability with target proteins (e.g., PARP-1) over 100 ns trajectories .
    • Validation : Compare in silico predictions with in vivo pharmacokinetics (e.g., plasma half-life in rodent models) .

Methodological Challenges & Solutions

Q. What purification techniques address low yields during imine bond formation?

  • Issue : Schiffs base formation often suffers from reversibility and side reactions.
  • Solutions :

  • Use Dean-Stark traps to remove water and shift equilibrium toward product .
  • Employ Lewis acids (e.g., ZnCl2_2) as catalysts to accelerate imine condensation .

Q. How to mitigate batch-to-batch variability in biological assays?

  • Standardization :

  • Pre-treat compounds with activated charcoal to remove trace impurities .
  • Use internal controls (e.g., doxorubicin for cytotoxicity) and replicate experiments across ≥3 independent batches .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.